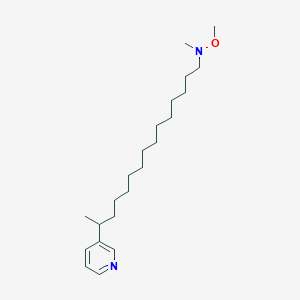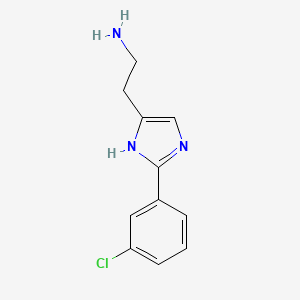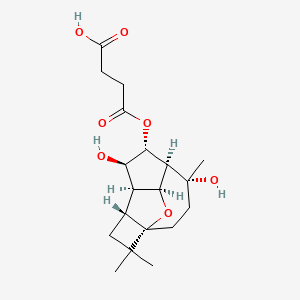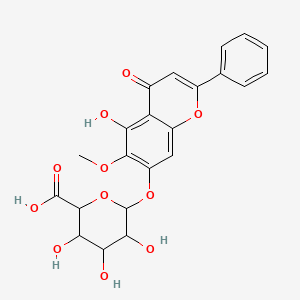
Oroxylin A-7-o-beta-D-glucuronide
Vue d'ensemble
Description
3, 4, 5-Trihydroxy-6-[(5-hydroxy-6-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]oxane-2-carboxylic acid belongs to the class of organic compounds known as flavonoid-7-o-glucuronides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to glucuronic acid at the C7-position. 3, 4, 5-Trihydroxy-6-[(5-hydroxy-6-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]oxane-2-carboxylic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa).
Applications De Recherche Scientifique
Therapeutic Potential and Pharmacological Activities
Oroxylin A-7-o-beta-D-glucuronide, a bioactive compound found in the medicinal plant Oroxylum indicum (Sonapatha), has shown significant potential in various therapeutic areas. In traditional medicine, Sonapatha has been used to treat a wide array of conditions including asthma, bronchitis, diarrhea, dysentery, fevers, vomiting, inflammation, leukoderma, skin diseases, rheumatoid arthritis, and wound injuries. Modern pharmacological studies have supported and extended these traditional uses by highlighting the compound's ability to scavenge different free radicals and its rich profile of bioactive constituents including alkaloids, flavonoids, cardio glycosides, tannins, sterols, phenols, saponins, and other phytochemicals.
A notable aspect of Oroxylin A's medicinal properties includes its antimicrobial, anticancer, hepatic, gastrointestinal, cardiac, and diabetic disorder combating abilities. It's particularly noted for its role in treating obesity and promoting wound healing in both in vitro and in vivo preclinical models. Additionally, Sonapatha enhances glutathione, glutathione-s-transferase, glutathione peroxidase, catalase, and superoxide dismutase levels while reducing aspartate transaminase, alanine aminotransaminase, alkaline phosphatase, lactate dehydrogenase, and lipid peroxidation levels in various tissues. At a molecular level, Sonapatha activates the expression of critical proteins and inhibits several others, potentially underlying its broad medicinal properties (Jagetia, 2021).
Antiviral Properties
The phytoconstituents of Sonapatha, including Oroxylin A, have demonstrated inhibitory effects on the replication of SARS-CoV-2 (COVID-19) in both in vitro and in vivo experimental models. This indicates potential applications for Oroxylin A-7-o-beta-D-glucuronide in containing COVID-19 infection in humans, showcasing its relevance in contemporary medical challenges (Jagetia, 2021).
Propriétés
IUPAC Name |
3,4,5-trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O11/c1-30-19-13(32-22-18(27)16(25)17(26)20(33-22)21(28)29)8-12-14(15(19)24)10(23)7-11(31-12)9-5-3-2-4-6-9/h2-8,16-18,20,22,24-27H,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIPXNZUEQYPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oroxylin A-7-o-beta-D-glucuronide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



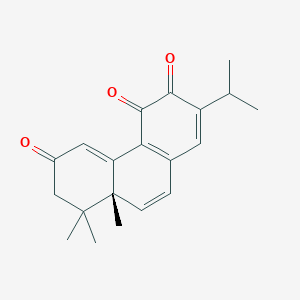
![(3aS,5aS,10aS,10bS)-5a,10-dimethyl-3-methylene-3a,4,5,5a,10a,10b-hexahydrooxepino[4,5-g]benzofuran-2(3H)-one](/img/structure/B1256497.png)

![3-[4-Methyl-1-(2-methylpropanoyl)-3-oxocyclohexyl]butanoic acid](/img/structure/B1256501.png)
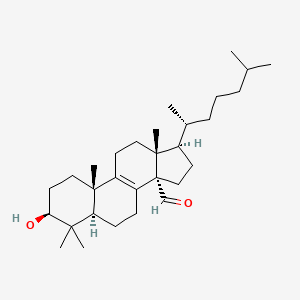
![(1R,3S,5E)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-8-hydroxy-8-methylnonan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1256503.png)
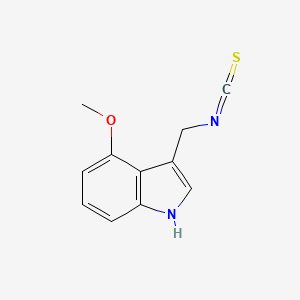

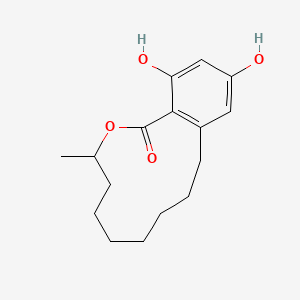
![Hexyl 5-acetyl-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),16-pentaene-17-carboxylate](/img/structure/B1256509.png)
